molecular formula C10H12F3NO B13965092 3-(Isopropyl(trifluoromethyl)amino)phenol

3-(Isopropyl(trifluoromethyl)amino)phenol

Cat. No.: B13965092
M. Wt: 219.20 g/mol
InChI Key: YBUKBHGKTCQPQW-UHFFFAOYSA-N
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Description

3-(Isopropyl(trifluoromethyl)amino)phenol is an organic compound that features a phenol group substituted with an isopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl(trifluoromethyl)amino)phenol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a phenol derivative. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .

Scientific Research Applications

3-(Isopropyl(trifluoromethyl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Isopropyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isopropyl(trifluoromethyl)amino)phenol is unique due to the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

3-[propan-2-yl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C10H12F3NO/c1-7(2)14(10(11,12)13)8-4-3-5-9(15)6-8/h3-7,15H,1-2H3

InChI Key

YBUKBHGKTCQPQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=CC=C1)O)C(F)(F)F

Origin of Product

United States

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